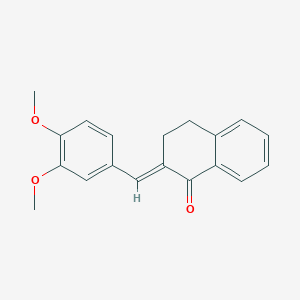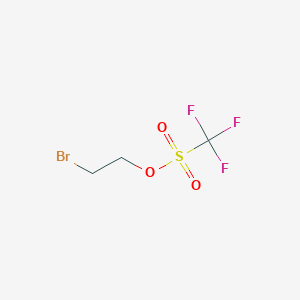
2-Bromoethyl trifluoromethanesulfonate
Overview
Description
2-Bromoethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H4BrF3O3S . It is also known by other names such as 2-bromoethyl trifluoromethanesulphonate and bromoethyltriflate . The compound has a molecular weight of 257.03 g/mol .
Synthesis Analysis
2-Bromoethyl trifluoromethanesulfonate can be synthesized from 2-bromoethanol . Trifluoromethanesulfonic anhydride is added dropwise to a stirred solution of pyridine in dry DCM at -20 °C under argon .Molecular Structure Analysis
The InChI string for 2-Bromoethyl trifluoromethanesulfonate isInChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 . The compound has a topological polar surface area of 51.8 Ų and a complexity of 203 . Chemical Reactions Analysis
2-Bromoethyl trifluoromethanesulfonate has been used in stereoselective annulation reactions for the formation of fused bicyclic epoxides and aziridines .Physical And Chemical Properties Analysis
2-Bromoethyl trifluoromethanesulfonate has a density of 1.9±0.1 g/cm³, a boiling point of 188.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.4 cm³ .Scientific Research Applications
Annulation Reagent : It acts as an efficient annulation reagent resulting in the formation of synthetically challenging and pharmaceutically important 4-, 5-, 6-, and 7-membered heterocycles in excellent yields. Its charge density, stereochemistry, and electron density topology have been analyzed to understand its chemical reactivity, especially the electropositivity of the S-attached and Br-attached methylene groups which are crucial for its reactivity (Ahmed et al., 2013).
Precursor for Generating Reactive Intermediates : 2-Trimethylsilylcorannulenyl trifluoromethanesulfonate, prepared from bromocorannulene, is an efficient precursor for generating 1,2-didehydrocorannulene under very mild conditions. This shows its utility in forming reactive intermediates for further chemical reactions (Sygula et al., 2008).
Solid Precursor for In Situ Generation : It is used as a solid precursor for in situ generation of diphenylvinylsulfonium triflate, an annulation reagent for the synthesis of heterocycles via epoxidation, aziridination, cyclopropanation, and proton-transfer reactions (Matlock et al., 2016).
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate (triflate) serves as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This demonstrates the broader utility of triflates in catalytic activities (Ishihara et al., 1996).
Derivatization of Carboxylic Acids : It has been used in the derivatization of carboxylic acids prior to determination by high-performance liquid chromatography. This application showcases its use in analytical chemistry for enhancing detection and analysis (Ingalls et al., 1984).
Copolymerization and Modification Reactions : It plays a role in copromoted trifluoromethylation reactions, demonstrating its utility in complex organic synthesis and material science applications (Ouyang et al., 2020).
Catalysis in Organic Synthesis : Trifluoromethanesulfonic acid (related to trifluoromethanesulfonate) is used in various reactions in organic synthesis due to its high protonating power and low nucleophilicity. It's used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and more, reflecting the potential applications of its derivatives like 2-Bromoethyl trifluoromethanesulfonate (Kazakova et al., 2017).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Bromoethyl trifluoromethanesulfonate’s action depend on the specific chemical reaction in which it is used . As a reagent, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of new compounds.
Action Environment
The action, efficacy, and stability of 2-Bromoethyl trifluoromethanesulfonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
2-bromoethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPFZUYYWVXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448501 | |
| Record name | 2-bromoethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl trifluoromethanesulfonate | |
CAS RN |
103935-47-3 | |
| Record name | 2-bromoethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


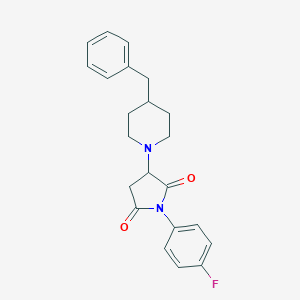
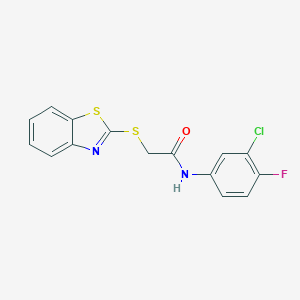
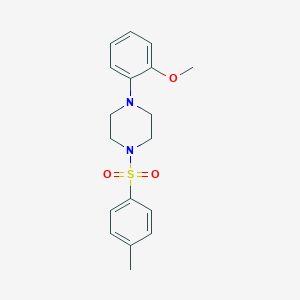
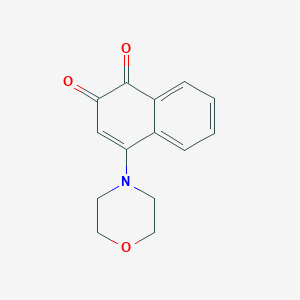
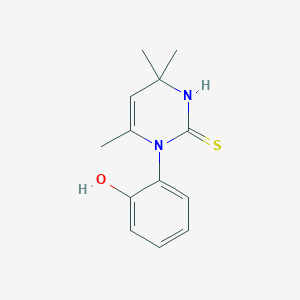
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

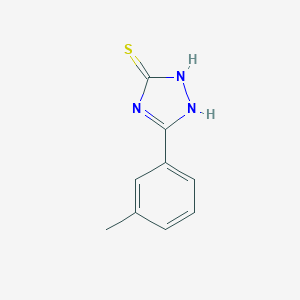
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
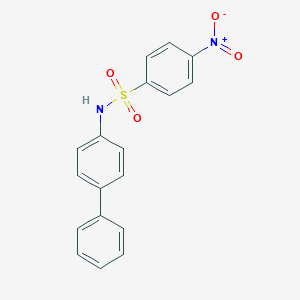
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
